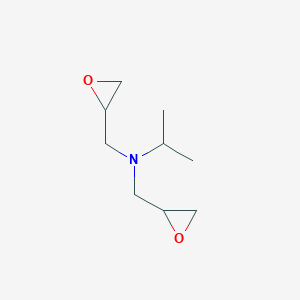![molecular formula C18H16N4O2 B099816 Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]- CAS No. 19362-42-6](/img/structure/B99816.png)
Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-' is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of Formanilide is not well understood. However, it is believed that Formanilide may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival.
Biochemical And Physiological Effects
Formanilide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that Formanilide can induce apoptosis (programmed cell death) in cancer cells. Additionally, Formanilide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages And Limitations For Lab Experiments
Formanilide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits interesting photophysical properties that make it useful in materials science. However, Formanilide also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not well understood, which can make it difficult to design experiments that target specific pathways.
Future Directions
There are several future directions for research on Formanilide. One area of research could be to investigate its potential as an anticancer agent. More studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Additionally, Formanilide could be further explored for its potential applications in materials science, such as in the synthesis of metal complexes with interesting photophysical properties.
Synthesis Methods
Formanilide can be synthesized by the reaction of N-methyl-4'-aminobenzophenone and acetylacetone in the presence of a catalyst. The reaction yields a yellow crystalline product that can be purified through recrystallization.
Scientific Research Applications
Formanilide has been extensively studied for its potential applications in various fields, including materials science, organic chemistry, and medicinal chemistry. In materials science, Formanilide has been used as a ligand in the synthesis of metal complexes that exhibit interesting photophysical properties. In organic chemistry, Formanilide has been used as a reagent in the synthesis of various compounds, including pyrazolines, pyrazoles, and pyridines. In medicinal chemistry, Formanilide has been investigated for its potential as an anticancer agent.
properties
CAS RN |
19362-42-6 |
|---|---|
Product Name |
Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]- |
Molecular Formula |
C18H16N4O2 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-methyl-N-[4-[(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)amino]phenyl]formamide |
InChI |
InChI=1S/C18H16N4O2/c1-13-17(18(24)22(20-13)16-6-4-3-5-7-16)19-14-8-10-15(11-9-14)21(2)12-23/h3-12H,1-2H3 |
InChI Key |
UGQAPHUZNIXBAI-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1=NC2=CC=C(C=C2)N(C)C=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=O)C1=NC2=CC=C(C=C2)N(C)C=O)C3=CC=CC=C3 |
synonyms |
N-Methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]formanilide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



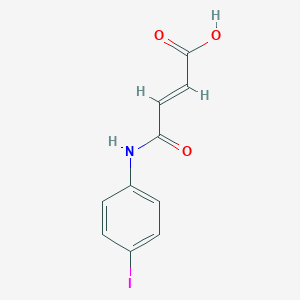
![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)

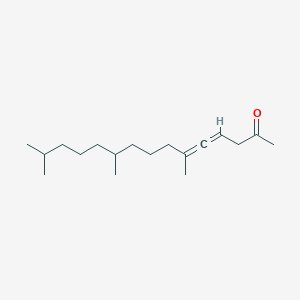
![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)
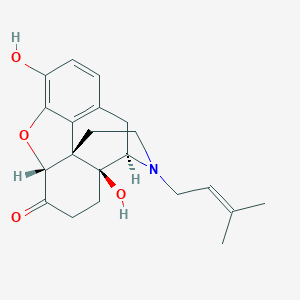
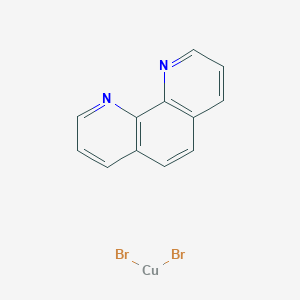
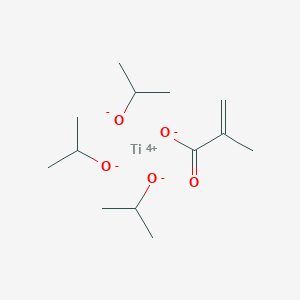
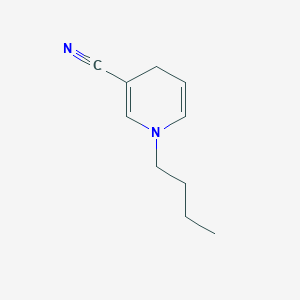


![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)

